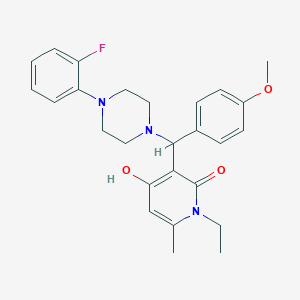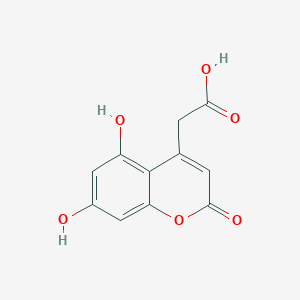
(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Chemical Reactions Analysis
The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its density, boiling point, vapour pressure, and enthalpy of vaporization .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Derivatives
(5,7-Dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid has been extensively utilized in chemical synthesis. For instance, its derivatives have been synthesized for antibacterial activity assessment against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Another study focused on synthesizing and exploring the antimicrobial activity of various derivatives of this compound (Čačić et al., 2006).
Antineoplastic Activity
The antineoplastic (anti-cancer) activities of derivatives of this compound have been studied. For instance, derivatives such as 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one were evaluated for their effects against human tumor cell lines, indicating potential as a new skeleton for antitumor activity research (Gašparová et al., 2013).
Antioxidant Properties
Some studies have investigated the antioxidant properties of derivatives of this compound. For example, the antioxidant activities of synthesized coumarins related to this compound were compared with ascorbic acid (Kadhum et al., 2011). Additionally, a series of coumarin Schiff bases derived from this compound were evaluated for their antioxidant activity (Molnar & Čačić, 2012).
Photodimerization and Photochemistry
The photodimerization and photochemical properties of cellulose derivatives modified with this compound have been examined, showing potential for designing smart materials (Wondraczek et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarins, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .
Mode of Action
Similar compounds like coumarins have been reported to exhibit their effects through various mechanisms, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase and monoamine oxidase activity, and cancer progression .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase inhibitory, monoamine oxidase inhibitory, and anticancer effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIHVIEQRZMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)
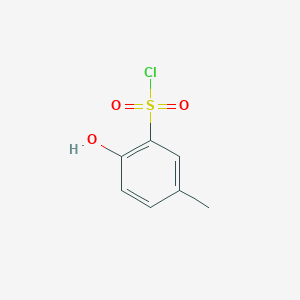
![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)
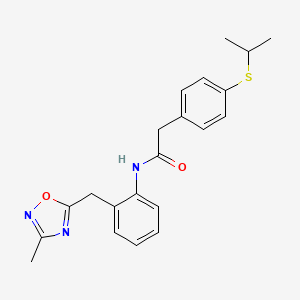
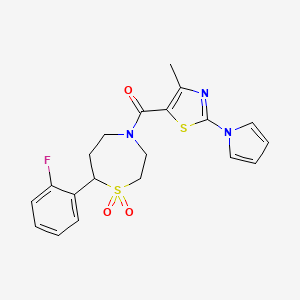
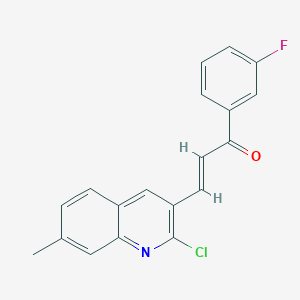
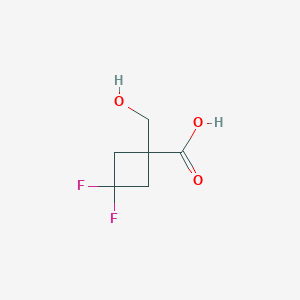
![8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione](/img/structure/B2761964.png)

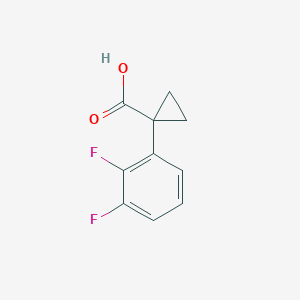
![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)
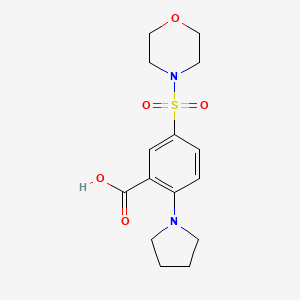
![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
